molecular formula C33H38N8O6 B1668913 Chromozym PK CAS No. 58840-30-5

Chromozym PK

Cat. No.: B1668913
CAS No.: 58840-30-5
M. Wt: 642.7 g/mol
InChI Key: GAMRKVOQYKERQN-KCHLEUMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromozym PK is a chromogenic substrate for factor XII assay.

Properties

CAS No.

58840-30-5

Molecular Formula

C33H38N8O6

Molecular Weight

642.7 g/mol

IUPAC Name

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1

InChI Key

GAMRKVOQYKERQN-KCHLEUMXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-]

SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-]

Appearance

Solid powder

58840-30-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzoyl-Pro-Phe-Arg-p-nitroanilide
benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide
Chromozym PK
chromozym PK monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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